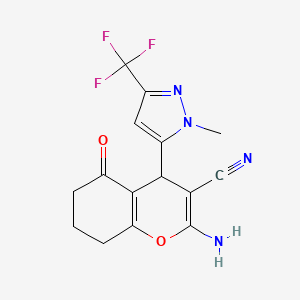![molecular formula C18H17F2N7O2 B10916223 N-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]-6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10916223.png)
N-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]-6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-[1-(2,2-DIFLUOROETHYL)-1H-PYRAZOL-4-YL]-6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple heterocyclic rings and fluorinated groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of N4-[1-(2,2-DIFLUOROETHYL)-1H-PYRAZOL-4-YL]-6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves several steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrazole and isoxazole rings, followed by their coupling to form the final product. Reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions. Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of automated synthesis equipment and purification techniques like chromatography.
Chemical Reactions Analysis
N~4~-[1-(2,2-DIFLUOROETHYL)-1H-PYRAZOL-4-YL]-6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated ethyl group, using reagents like sodium azide or potassium cyanide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N~4~-[1-(2,2-DIFLUOROETHYL)-1H-PYRAZOL-4-YL]-6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N4-[1-(2,2-DIFLUOROETHYL)-1H-PYRAZOL-4-YL]-6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved in these interactions can vary depending on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
N~4~-[1-(2,2-DIFLUOROETHYL)-1H-PYRAZOL-4-YL]-6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
- 1-(2,2-Difluoroethyl)-1H-pyrazol-4-amine hydrochloride
- Poly [4,5-difluoro-2,2-bis (trifluoromethyl)-1,3-dioxole-co-tetrafluoroethylene] These compounds share some structural similarities but differ in their specific functional groups and overall structure, which can lead to differences in their reactivity and applications.
This detailed article provides a comprehensive overview of N4-[1-(2,2-DIFLUOROETHYL)-1H-PYRAZOL-4-YL]-6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H17F2N7O2 |
|---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
N-[1-(2,2-difluoroethyl)pyrazol-4-yl]-6-(1-ethylpyrazol-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H17F2N7O2/c1-3-26-5-4-13(24-26)14-6-12(16-10(2)25-29-18(16)23-14)17(28)22-11-7-21-27(8-11)9-15(19)20/h4-8,15H,3,9H2,1-2H3,(H,22,28) |
InChI Key |
HAGRCKZOHBNSMF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)C2=NC3=C(C(=NO3)C)C(=C2)C(=O)NC4=CN(N=C4)CC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[Chloro(difluoro)methyl]-5-(4-fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B10916145.png)

![(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B10916148.png)
![3-Chloro-5-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B10916158.png)
![N-(3-chlorophenyl)-1-{3-[(3-chlorophenyl)amino]-3-oxopropyl}-1H-pyrazole-3-carboxamide](/img/structure/B10916166.png)
![N-(2-ethoxybenzyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10916174.png)

![(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B10916178.png)
![N-(5-chloro-2-methylphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10916179.png)
![6-cyclopropyl-3-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10916195.png)
![1-(2-Methoxyethyl)-7-(4-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B10916203.png)
![5-(difluoromethyl)-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-(3-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10916211.png)
![4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[4-[3-(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]phenyl]benzamide](/img/structure/B10916226.png)
![3-Cyclopropyl-6-(3-methoxyphenyl)-4-(trifluoromethyl)[1,2]oxazolo[5,4-b]pyridine](/img/structure/B10916231.png)
